
3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of designer drugs, which are synthetic compounds designed to mimic the effects of existing drugs.
Mecanismo De Acción
The mechanism of action of 3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This increase in dopamine levels can lead to feelings of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one are similar to those of other designer drugs. This compound can cause a range of effects, including increased heart rate, elevated blood pressure, and increased body temperature. It can also lead to feelings of euphoria, increased energy, and improved cognitive function. However, the long-term effects of this compound on the body are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound can be used as a tool to study the effects of designer drugs on the body. However, one limitation of using this compound is that its long-term effects on the body are not yet fully understood. Therefore, caution should be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one. One direction is to investigate the long-term effects of this compound on the body. Another direction is to study the effects of this compound on the brain and its potential as a treatment for neurological disorders. Additionally, this compound can be used as a tool to develop new drugs with improved efficacy and fewer side effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its impact on the body.
Conclusion
In conclusion, 3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one is a novel compound that has potential applications in scientific research. This compound can be used as a tool to study the effects of designer drugs on the body and to investigate the mechanism of action of other designer drugs. Additionally, this compound can be used to develop new drugs with improved efficacy and fewer side effects. However, caution should be taken when using this compound in lab experiments, as its long-term effects on the body are not yet fully understood. Future research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis method of 3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one involves the reaction of benzimidazole and 3,5-dimethylpiperidine with propanone. The reaction is carried out under specific conditions, and the resulting compound is purified using various techniques. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one has potential applications in scientific research. This compound can be used as a tool to study the effects of designer drugs on the human body. It can also be used to investigate the mechanism of action of other designer drugs and their impact on the body. Additionally, this compound can be used to develop new drugs with improved efficacy and fewer side effects.
Propiedades
IUPAC Name |
3-(benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-9-14(2)11-20(10-13)17(21)7-8-19-12-18-15-5-3-4-6-16(15)19/h3-6,12-14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSANRFVYBDNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide](/img/structure/B7507047.png)
![2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7507048.png)
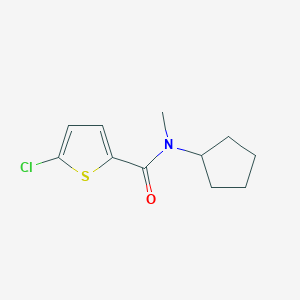
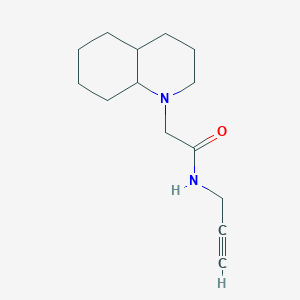
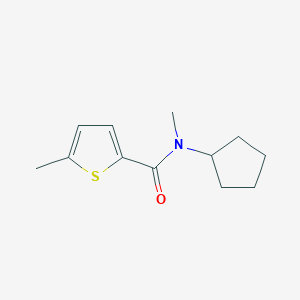
![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7507076.png)

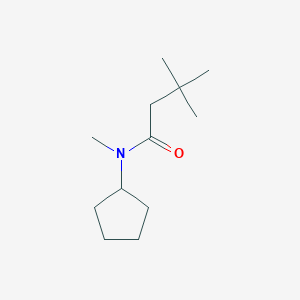
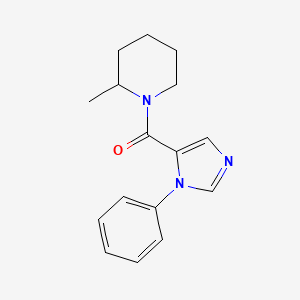

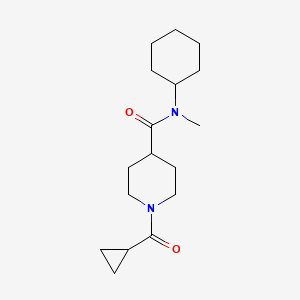
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7507112.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B7507130.png)